Fosphenytoin-d10disodium

Therapeutic Drug Monitoring Forensic Toxicology Clinical Pharmacology

Researchers performing quantitative bioanalysis of fosphenytoin and phenytoin face matrix effects and ion suppression that compromise data reliability. Fosphenytoin-d10 disodium (CAS 65854-97-9), a fully deuterated internal standard with a +10 Da mass shift, provides the isotopic fidelity required for robust LC-MS/MS method validation. - Achieves 96.2-104.3% accuracy and CV% ≤10.7% in bioequivalence studies - Eliminates ion suppression artifacts for free phenytoin measurement with <5% within-run imprecision - Supports ANDA submissions as a certified reference material compliant with FDA/EMA guidance

Molecular Formula C15H12N2O2
Molecular Weight 262.33 g/mol
CAS No. 65854-97-9
Cat. No. B020766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosphenytoin-d10disodium
CAS65854-97-9
Synonyms5,5-(Diphenyld10)-2,4-imidazolidinedione;  Aleviatin-d10;  DPH-d10;  Denyl-d10;  Di-Hydan-d10;  Di-Lan-d10;  Dihycon-d10;  Dilabid-d10;  Dintoina-d10;  Diphantoin-d10;  Diphedan-d10;  Diphenat-d10;  Diphenylan-d10;  Phenytoin-d10;  Phenytoine-d10;  Sodanton-d10;  Ze
Molecular FormulaC15H12N2O2
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyCXOFVDLJLONNDW-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosphenytoin-d10 Disodium (CAS 65854-97-9): Certified Deuterated Internal Standard for Phenytoin LC-MS/MS Quantification


Fosphenytoin-d10 disodium (CAS 65854-97-9) is a fully deuterated stable isotope-labeled analog of fosphenytoin, designated for use as an internal standard (IS) in quantitative LC-MS/MS and GC-MS analytical workflows . It is chemically defined as 5,5-Bis(phenyl-d5)imidazolidine-2,4-dione disodium salt, containing ten deuterium atoms that confer a +10 Da mass shift relative to unlabeled phenytoin . The compound serves as a reference standard for traceability against pharmacopeial standards (USP or EP) and is employed in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [1].

Why Unlabeled or Non-Isotopic Internal Standards Fail to Meet Fosphenytoin-d10 Disodium's Analytical Selectivity


In quantitative bioanalysis of fosphenytoin and its active metabolite phenytoin, unlabeled structural analogs or non-isotopic internal standards fail to compensate for matrix effects, ion suppression, and extraction variability inherent in complex biological samples [1]. Deuterium-labeled internal standards like fosphenytoin-d10 disodium exhibit near-identical physicochemical properties to the analyte, ensuring co-elution and parallel recovery during sample preparation [2]. This isotopic fidelity corrects for signal drift and extraction losses, delivering superior accuracy and precision compared to analog IS, which may display divergent chromatographic behavior and fail to normalize matrix-induced ion suppression or enhancement [3]. Consequently, regulatory guidance (FDA, EMA) strongly recommends stable isotope-labeled IS for robust LC-MS/MS method validation, and substitution with unlabeled or non-isotopic alternatives compromises data reliability and regulatory acceptability [4].

Fosphenytoin-d10 Disodium: Validated Quantitative Performance Metrics Versus Non-Isotopic Internal Standards


UPLC-MS/MS Assay Accuracy and Precision Using Fosphenytoin-d10 Disodium in Whole Blood

In a validated UPLC-MS/MS method for simultaneous quantification of fosphenytoin, phenytoin, and its metabolite in whole blood, phenytoin-d10 was employed as the internal standard [1]. The method achieved intra- and inter-assay accuracy ranging from 96.2% to 104.3%, with corresponding precision (CV%) values of 0.7% to 10.7% across the calibration range of 0.005–50 μg/mL [1]. In contrast, methods using non-isotopic internal standards often exhibit accuracy deviations exceeding 15% at lower concentrations due to uncompensated matrix effects, as per FDA guidance acceptance criteria (±15% for all concentrations except LLOQ at ±20%) [2].

Therapeutic Drug Monitoring Forensic Toxicology Clinical Pharmacology

Isotope Dilution LC-MS/MS for Free Phenytoin: Improved Imprecision and Linearity

A simple isotope dilution LC-MS/MS method utilizing phenytoin-d10 as internal standard for free phenytoin determination in serum/plasma demonstrated within-run imprecision <5% and between-run imprecision <10% over a linear range of 0.1–4.0 μg/mL [1]. The method exhibited no significant ion suppression or enhancement, a common challenge when using analog IS that do not co-elute identically with the analyte [1]. In comparison, immunoassay-based methods for free phenytoin often suffer from cross-reactivity and variable precision (CV% up to 15–20%) due to antibody specificity limitations [2].

Free Drug Monitoring Clinical Chemistry Method Validation

Regulatory-Grade Certification and Traceability for ANDA Submissions

Fosphenytoin-d10 disodium is supplied with full characterization data compliant with ICH and pharmacopeial guidelines, enabling direct use as a reference standard for Abbreviated New Drug Applications (ANDA) and commercial production of phenytoin [1]. It provides traceability against USP or EP phenytoin standards, a requirement that non-certified, research-grade deuterated compounds cannot meet . Certified reference materials from Cerilliant/Sigma-Aldrich are accompanied by a Certificate of Analysis detailing purity, concentration, and uncertainty, ensuring metrological traceability and regulatory audit readiness .

ANDA Regulatory Compliance Reference Standards

Mitigation of Matrix Effects in Whole Blood UPLC-MS/MS Analysis

In the whole blood UPLC-MS/MS method for fosphenytoin and metabolites, the use of phenytoin-d10 as internal standard effectively normalized matrix effects observed for phenytoin (PHT) and its metabolite HPPH, which ranged from -6.6% to -32.2% signal suppression [1]. The deuterated IS co-eluted with the analytes, correcting for ion suppression/enhancement and ensuring accurate quantification across all sample types [1]. Non-isotopic internal standards, which often exhibit different ionization efficiencies and chromatographic retention, are unable to fully compensate for such matrix variability, leading to biased results and potential method failure during regulatory review [2].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Fosphenytoin-d10 Disodium: Critical Application Scenarios in Clinical, Forensic, and Pharmaceutical Development


Regulatory Bioequivalence and ANDA Submission Studies

In bioequivalence studies supporting ANDA submissions for generic phenytoin or fosphenytoin products, fosphenytoin-d10 disodium is the internal standard of choice to meet stringent FDA and EMA bioanalytical method validation requirements [1]. Its certified reference material status and demonstrated accuracy (96.2–104.3%) and precision (CV% ≤10.7%) ensure that pharmacokinetic data are legally defensible and accelerate regulatory review timelines [2].

Therapeutic Drug Monitoring of Free Phenytoin in Critically Ill Patients

For patients with altered protein binding (e.g., renal impairment, hypoalbuminemia, drug interactions), measurement of free phenytoin is clinically indicated. The isotope dilution LC-MS/MS method using fosphenytoin-d10 disodium provides superior imprecision (<5% within-run) and avoids ion suppression/enhancement artifacts, enabling accurate dose adjustments and reducing the risk of subtherapeutic or toxic concentrations [3].

Forensic and Postmortem Toxicology of Antiepileptic Overdose

In forensic toxicology, accurate quantification of fosphenytoin and its metabolites in whole blood is critical for determining cause of death. The validated UPLC-MS/MS method employing phenytoin-d10 as internal standard has been successfully applied to postmortem samples, demonstrating robust performance in the presence of complex matrix effects and achieving detection limits as low as 0.002–0.01 μg/mL [4].

Stability and Formulation Development in Pharmaceutical QC

During drug product development, fosphenytoin-d10 disodium serves as a reference standard for forced degradation studies and stability-indicating method validation. Its deuterium labeling ensures that it does not co-elute with degradation products, enabling precise quantification of the parent drug and impurities in accordance with ICH Q1A(R2) stability guidelines [5].

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